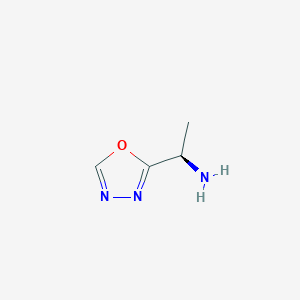
4-((4-Amino-3-chlorophenyl)thio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Amino-3-chlorophenyl)thio)benzonitrile is a chemical compound with the molecular formula C13H9ClN2S. It is known for its unique structure, which includes an amino group, a chloro group, and a benzonitrile moiety connected through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile typically involves the reaction of 4-amino-3-chlorothiophenol with 4-cyanobromobenzene. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-3-chlorophenyl)thio)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-((4-Amino-3-chlorophenyl)thio)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-3-chlorophenyl)thio)benzoic acid
- 4-((4-Amino-3-chlorophenyl)thio)benzamide
- 4-((4-Amino-3-chlorophenyl)thio)benzaldehyde
Uniqueness
4-((4-Amino-3-chlorophenyl)thio)benzonitrile is unique due to its benzonitrile moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H9ClN2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-7-11(5-6-13(12)16)17-10-3-1-9(8-15)2-4-10/h1-7H,16H2 |
InChI Key |
FKQDYZCSJXYPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)


![Imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12335910.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)

